molecular formula C7H10Cl2N2Si B3347281 3,6-Dichloro-4-(trimethylsilyl)pyridazine CAS No. 130825-12-6

3,6-Dichloro-4-(trimethylsilyl)pyridazine

Cat. No.: B3347281
CAS No.: 130825-12-6
M. Wt: 221.16 g/mol
InChI Key: RMZGQDLXADOHDV-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-(trimethylsilyl)pyridazine is a chemical compound with the molecular formula C7H10Cl2N2Si. It belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 and a trimethylsilyl group at position 4 on the pyridazine ring. Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-(trimethylsilyl)pyridazine typically involves the chlorination of pyridazine derivatives. One common method is the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride (POCl3) to introduce the chlorine atoms at positions 3 and 6 . The trimethylsilyl group can be introduced through a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and silylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive chlorinating agents and silylating reagents.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-(trimethylsilyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO).

    Oxidation Reactions: Oxidizing agents (e.g., mCPBA, H2O2).

    Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K2CO3), solvents (e.g., toluene, THF).

Major Products Formed

    Substitution Products: Various substituted pyridazines depending on the nucleophile used.

    Oxidation Products: Pyridazine N-oxides.

    Reduction Products: Dihydropyridazines.

    Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.

Scientific Research Applications

3,6-Dichloro-4-(trimethylsilyl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Agrochemicals: It is used in the development of pesticides and herbicides.

    Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

    Chemical Biology: It is used as a probe to study biological processes and interactions

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-(trimethylsilyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atoms and the trimethylsilyl group can influence its binding affinity and selectivity towards these targets. The compound can modulate various molecular pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-4-(trimethylsilyl)pyridazine is unique due to the combination of chlorine atoms and the trimethylsilyl group on the pyridazine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various scientific research and industrial applications .

Properties

IUPAC Name

(3,6-dichloropyridazin-4-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N2Si/c1-12(2,3)5-4-6(8)10-11-7(5)9/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZGQDLXADOHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=NN=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568959
Record name 3,6-Dichloro-4-(trimethylsilyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130825-12-6
Record name 3,6-Dichloro-4-(trimethylsilyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A four-neck flask equipped with a mechanical stirrer, thermowell, and addition funnel was charged with 2,2,6,6-tetramethylpiperidine (25.1 mL, 147.7 mmol) and anhydrous THF (200 mL). The solution was cooled to −10° C.-0° C. and n-BuLi (2.5 M in hexanes, 59 mL, 147.7 mmol) was added over 10 min. The solution was stirred for 15-20 min then further cooled to −78° C. A mixture of freshly purified 3,6-dichloro-pyridazine (10 g, 67.1 mmol) and trimethylsilyl chloride (9.3 mL, 73.8 mmol) in THF (100 mL) was added dropwise via an addition funnel. The dark red solution was stirred at −78° C. for 1 hr, at which point the reaction was complete. The reaction was quenched cold with saturated ammonium chloride solution (100 mL) and immediately diluted with MTBE (200 mL). The layers were separated while still cold (additional water was added if necessary until all solids dissolved) and the aqueous phase was washed with MTBE (100 mL). The combined organic solution was washed with dilute citric acid solution (30 mL portions) until the aqueous washes were pH 6-7. The organic solution was then washed with brine, dried over Na2SO4, and concentrated to a residue. The crude material was purified by column chromatography on silica gel (100 g, 2:1 heptane:EtOAc) to provide 13.6 g of 20 as a reddish oil.
Quantity
25.1 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
9.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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